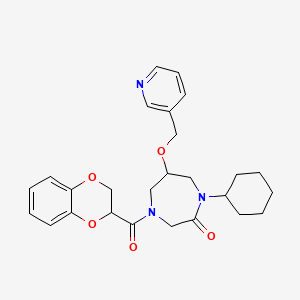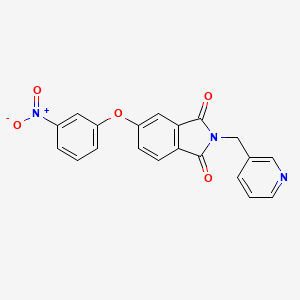
4-cyano-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride is a chemical compound that has been widely used in scientific research. It is a derivative of piperidine and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-cyano-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride involves the inhibition of the dopamine transporter. The compound binds to the transporter and prevents the reuptake of dopamine from the synaptic cleft, leading to an increase in dopamine concentration in the synapse. This increase in dopamine concentration has been found to have various effects on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyano-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride are primarily related to its inhibition of the dopamine transporter. The increase in dopamine concentration in the synapse has been found to have various effects, including increased locomotor activity, reward, and reinforcement. The compound has also been found to have antidepressant effects and has been used to study the role of dopamine in depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-cyano-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride in lab experiments include its potency and selectivity for the dopamine transporter. The compound has been well-characterized and has been used extensively in scientific research. The limitations of using the compound include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on 4-cyano-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride. One area of research is the development of new compounds that target the dopamine transporter with greater selectivity and potency. Another area of research is the study of the role of dopamine in various physiological and pathological processes, including addiction, depression, and Parkinson's disease. Additionally, the compound could be used in the development of new treatments for these disorders. Finally, the compound could be used in the study of the role of dopamine in other physiological processes, such as learning and memory.
Méthodes De Synthèse
The synthesis of 4-cyano-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride involves the reaction of 4-cyano-1,2,5-trimethylpiperidine with propanoic anhydride in the presence of hydrochloric acid. The reaction yields the hydrochloride salt of the compound. The synthesis method has been well-established and is widely used in scientific research.
Applications De Recherche Scientifique
4-cyano-1,2,5-trimethyl-4-piperidinyl propanoate hydrochloride has been extensively used in scientific research as a tool to study the central nervous system. It has been found to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. The compound has been used to study the role of dopamine in various physiological and pathological processes, including addiction, depression, and Parkinson's disease.
Propriétés
IUPAC Name |
(4-cyano-1,2,5-trimethylpiperidin-4-yl) propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2.ClH/c1-5-11(15)16-12(8-13)6-10(3)14(4)7-9(12)2;/h9-10H,5-7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHMPYCFNCKBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CC(N(CC1C)C)C)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6074264.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6074267.png)
![7-(2,3-dimethylcyclohexyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6074269.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074272.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-2-(methylamino)-1,3-thiazole-5-carboxamide](/img/structure/B6074274.png)

![N-[4-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6074294.png)
![2-[2-(3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B6074296.png)
![4-[(1-propyl-4-piperidinyl)amino]-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6074300.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6074315.png)
![2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B6074318.png)
![ethyl 5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6074324.png)
![4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6074329.png)